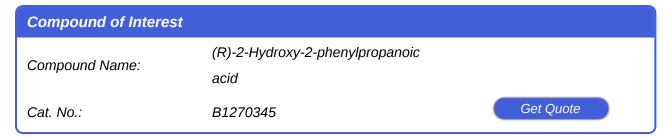


Spectroscopic Profile of (R)-2-Hydroxy-2phenylpropanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Hydroxy-2-phenylpropanoic acid**, also known as (R)-Atrolactic acid. The information is compiled from various spectroscopic databases and is intended to support research and development activities. This document presents available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, along with detailed experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-2-phenylpropanoic acid. It is important to note that some of the available data does not specify the stereoisomer and may correspond to the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Hydroxyphenyl)propionic Acid (Positional Isomer)

Note: Experimental ¹H NMR data for **(R)-2-Hydroxy-2-phenylpropanoic acid** was not readily available in the public domain at the time of this compilation. The following data is for a positional isomer, 2-(2-hydroxyphenyl)propionic acid, and is provided for comparative purposes.[1]



Chemical Shift (ppm)	Multiplicity	Assignment
7.522	m	Aromatic protons
7.333	m	Aromatic protons
7.259	m	Aromatic protons
1.626	S	Methyl protons (-CH ₃)

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: The following data is reported to be available in the SpectraBase database (Spectrum ID: 5ZrClEvEFtE) for 2-Hydroxy-2-phenylpropanoic acid hydrate, sourced from Fluka AG.[2] Specific peak values are not publicly available without a subscription.

Data Source	Solvent
SpectraBase	Not Specified

Table 3: Infrared (IR) Spectroscopy Data for 2-Hydroxy-2-phenylpropanoic acid hydrate

Note: An ATR-IR spectrum for 2-Hydroxy-2-phenylpropanoic acid hydrate is reported in the SpectraBase database (Spectrum ID: Es53QNdE28H), acquired on a Bruker Tensor 27 FT-IR. [3] Key absorption bands characteristic of the functional groups are expected in the following regions.



Functional Group	Expected Absorption Range (cm ⁻¹)	
O-H (Carboxylic Acid)	3300 - 2500 (broad)	
O-H (Alcohol)	3550 - 3230 (broad)	
C-H (Aromatic)	3100 - 3000	
C-H (Aliphatic)	3000 - 2850	
C=O (Carboxylic Acid)	1760 - 1690	
C=C (Aromatic)	1600 - 1450	
C-O	1320 - 1000	

Table 4: Mass Spectrometry Data for Atrolactic Acid

Note: The following data is from the NIST Chemistry WebBook for Atrolactic acid (racemic 2-Hydroxy-2-phenylpropanoic acid) obtained by electron ionization (EI).[4][5]

m/z	Relative Intensity	Possible Fragment
121	100	[M - COOH]+
105	High	[C ₇ H ₅ O] ⁺
77	High	[C ₆ H ₅]+
43	High	[CH₃CO]+

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule. For chiral molecules like **(R)-2-Hydroxy-2-phenylpropanoic acid**, NMR with a chiral solvating agent can be used to determine enantiomeric purity.



Methodology:

Sample Preparation:

- Dissolve 5-10 mg of (R)-2-Hydroxy-2-phenylpropanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
- To determine enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) may be added to the solution. This will induce separate signals for the R and S enantiomers.

Instrumentation:

 A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

• 1H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing:

- The raw data (Free Induction Decay FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.



 Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - A small amount of the solid (R)-2-Hydroxy-2-phenylpropanoic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory.[3]
- · Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is then brought into contact with the crystal, and a pressure arm is applied to ensure good contact.
 - The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.
 - Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing:
 - The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
 - Major absorption peaks are identified and correlated with specific functional groups.



Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

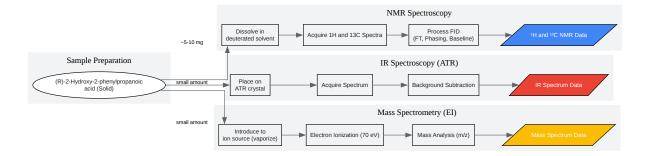
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (for volatile derivatives). The sample is vaporized in the ion source.
- Ionization:
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][6] This causes the ejection of an electron from the molecule, forming a molecular ion (M+•), which can then undergo fragmentation.[2][6]
- · Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which provide structural information.

Mandatory Visualization



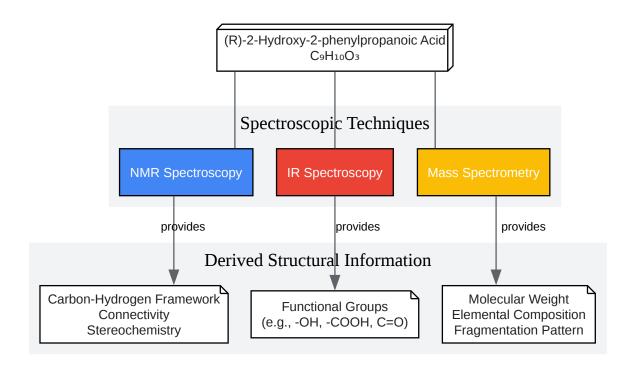
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



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Caption: General experimental workflow for spectroscopic analysis.





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